1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-phenylmethoxybenzene
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Overview
Description
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene is a chemical compound with the molecular formula C16H14N2O6 and a molecular weight of 330.29 g/mol . It is a specialty product often used in proteomics research . The compound is characterized by its solid physical state and solubility in chloroform and dichloromethane .
Preparation Methods
The synthesis of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves several steps. The reaction conditions typically involve the use of strong acids like sulfuric acid and nitric acid at controlled temperatures to ensure the selective nitration of the compound . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene undergoes various chemical reactions, including:
Scientific Research Applications
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, it may interact with enzymes involved in oxidative stress or inflammation, modulating their activity and resulting in therapeutic benefits .
Comparison with Similar Compounds
4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene can be compared with similar compounds such as:
4-Benzyloxy-3-methoxy-beta-nitrostyrene: This compound has a similar structure but lacks one of the nitro groups, resulting in different chemical and biological properties.
4-Benzyloxy-3-methoxy-6-alpha-dinitrostyrene: This isomer has the nitro group at the alpha position instead of the beta position, leading to variations in reactivity and applications.
The uniqueness of 4-Benzyloxy-3-methoxy-6-beta-dinitrostyrene lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
2426-89-3 |
---|---|
Molecular Formula |
C16H14N2O6 |
Molecular Weight |
330.29 g/mol |
IUPAC Name |
1-methoxy-4-nitro-5-[(Z)-2-nitroethenyl]-2-phenylmethoxybenzene |
InChI |
InChI=1S/C16H14N2O6/c1-23-15-9-13(7-8-17(19)20)14(18(21)22)10-16(15)24-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b8-7- |
InChI Key |
JSBRNDUJBKQPGF-FPLPWBNLSA-N |
SMILES |
COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Isomeric SMILES |
COC1=C(C=C(C(=C1)/C=C\[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C[N+](=O)[O-])[N+](=O)[O-])OCC2=CC=CC=C2 |
Synonyms |
1-Methoxy-4-nitro-5-(2-nitroethenyl)-2-(phenylmethoxy)benzene; _x000B_1-Benzyloxy-2-methoxy-5-nitro-4-(2-nitrovinyl)benzene; NSC 149887; |
Origin of Product |
United States |
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